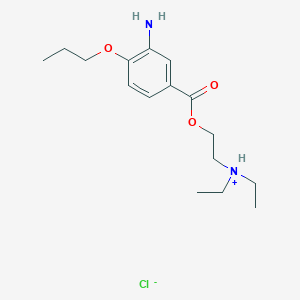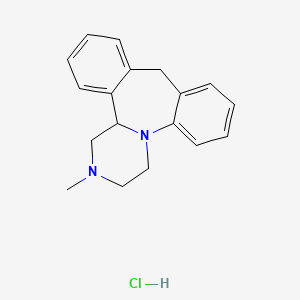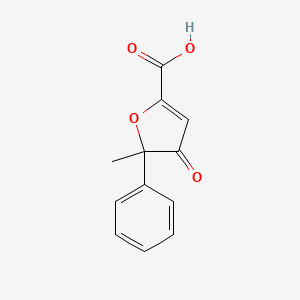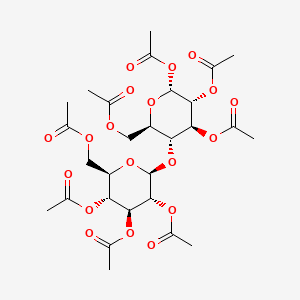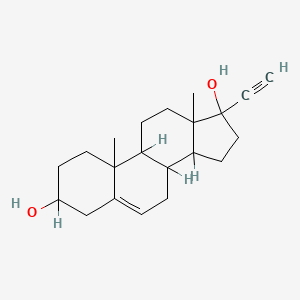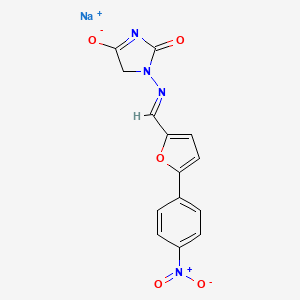
Dantrolene sodium
描述
Dantrolene sodium is a postsynaptic muscle relaxant that lessens excitation-contraction coupling in muscle cells. It is primarily used for the treatment and prevention of malignant hyperthermia, a rare, life-threatening disorder triggered by general anesthesia or certain drugs . This compound is also used in the management of neuroleptic malignant syndrome, muscle spasticity (e.g., after strokes, in paraplegia, cerebral palsy, or patients with multiple sclerosis), and poisoning by compounds such as 2,4-dinitrophenol .
作用机制
Target of Action
Dantrolene Sodium primarily targets the Ryanodine Receptor 1 (RYR1) . This receptor mediates the release of calcium from the sarcoplasmic reticulum, a crucial step in muscle contraction .
Mode of Action
This compound depresses excitation-contraction coupling in skeletal muscle by binding to the RYR1 and decreasing intracellular calcium concentration . This interaction with its target results in a decrease in the calcium sensitivity of the channel activation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway . By inhibiting the release of calcium ions from the sarcoplasmic reticulum stores by antagonizing ryanodine receptors, it disrupts the normal flow of calcium ions necessary for muscle contraction . This leads to a decrease in muscle contractions and a reduction in muscle stiffness .
Pharmacokinetics
This compound has a bioavailability of 70% . It is metabolized in the liver and excreted through the bile duct and kidneys . The distribution and elimination of this compound are rapid, with an elimination half-life of approximately 129 minutes .
Result of Action
The molecular effect of this compound’s action is the inhibition of calcium ion release from the sarcoplasmic reticulum . This results in a decrease in muscle contractions and a reduction in muscle stiffness . On a cellular level, this compound lessens excitation-contraction coupling in muscle cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, especially estrogens, can increase the risk of developing potentially fatal hepatic injury . Furthermore, the drug’s effectiveness can be compromised in patients with active hepatic disease . It is also worth noting that this compound may cause hypotonia in newborns if given closely before delivery .
生化分析
Biochemical Properties
Dantrolene sodium achieves its muscle relaxant properties by inhibiting the release of calcium ions from sarcoplasmic reticulum stores by antagonizing ryanodine receptors . This interaction with ryanodine receptors, which are calcium-release channels, is crucial in the biochemical reactions involving this compound .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by lessening excitation-contraction coupling in muscle cells, thereby reducing muscle spasms and rigidity . This effect on cellular metabolism is particularly beneficial in the management of conditions such as neuroleptic malignant syndrome and muscle spasticity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ryanodine receptor 1, decreasing intracellular calcium concentration . This binding inhibits the release of calcium from the sarcoplasmic reticulum, an essential step in muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to produce relaxation by affecting the contractile response of the muscle at a site beyond the myoneural junction
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, it has been shown to exert antiarrhythmic effects in rats with chronic β-adrenergic receptor activation
Metabolic Pathways
This compound is metabolized in the liver, most likely by hepatic microsomal enzymes . Its major metabolites in body fluids are 5-hydroxydantrolene and an acetylamino metabolite of dantrolene .
Transport and Distribution
Given its mechanism of action, it can be inferred that it interacts with the sarcoplasmic reticulum in muscle cells .
Subcellular Localization
The subcellular localization of this compound is likely within the sarcoplasmic reticulum of muscle cells, where it binds to ryanodine receptors to exert its effects
准备方法
Synthetic Routes and Reaction Conditions
Dantrolene sodium can be synthesized through a multi-step process. The synthesis begins with the reaction of 5-(4-nitrophenyl)-2-furaldehyde with hydrazine to form the hydrazone. This intermediate is then cyclized with urea to produce dantrolene . The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, this compound is produced by dissolving the synthesized dantrolene in a suitable solvent, followed by the addition of sodium hydroxide to form the sodium salt. The solution is then filtered, concentrated, and crystallized to obtain this compound in its pure form .
化学反应分析
Types of Reactions
Dantrolene sodium undergoes several types of chemical reactions, including:
Substitution: This compound can undergo substitution reactions, particularly at the nitro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino-dantrolene and other substituted compounds .
科学研究应用
Dantrolene sodium has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
Botox (onabotulinumtoxinA): Used for various conditions including muscle spasms, but it works by inhibiting acetylcholine release at the neuromuscular junction.
Uniqueness of this compound
This compound is unique in its mechanism of action as it directly targets the ryanodine receptor to inhibit calcium release, unlike other muscle relaxants that act centrally or at the neuromuscular junction . This unique action makes it particularly effective in treating malignant hyperthermia and other conditions involving abnormal calcium release in muscle cells .
属性
IUPAC Name |
sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1/b15-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRLIXGNPXAZHD-HAZZGOGXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N4NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14663-23-1 | |
| Record name | Dantrolene sodium [USAN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DANTROLENE SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28F0G1E0VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


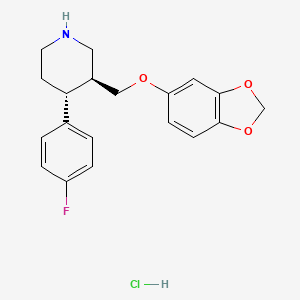
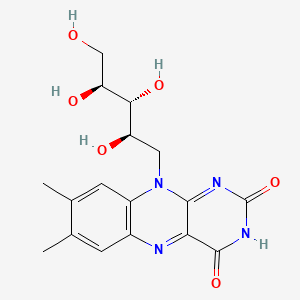
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B7790824.png)
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride](/img/structure/B7790826.png)

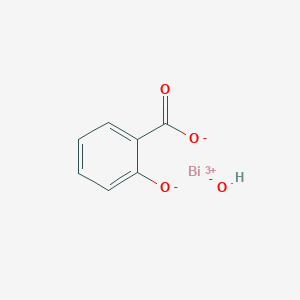
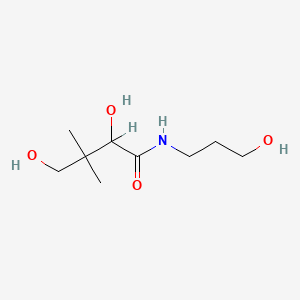
![disodium;(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-2-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790856.png)
